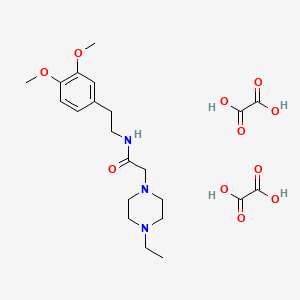

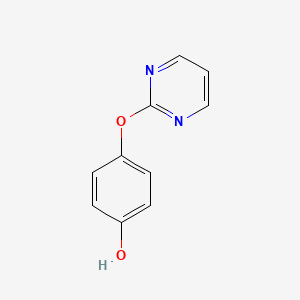

![molecular formula C8H5BrF3N3O2 B2568196 N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide CAS No. 504413-35-8](/img/structure/B2568196.png)

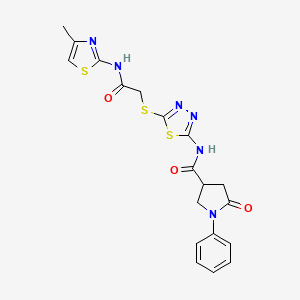

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide” is a chemical compound with the CAS Number: 504413-35-8 . Its molecular weight is 308.06 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . After the Mizoroki–Heck reaction, a compound was subjected to two-step reduction, obtaining a fully saturated analog, which was subject to fluorination with NFSI and NaH, followed by hydrolysis in 12 M HCl .Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H5BrF3N3O/c10-5-1-2-7-14-6 (4-16 (7)3-5)15-8 (17)9 (11,12)13/h1-4H, (H,15,17) . The SMILES representation is BrC1=CN2C=CN=C2C=C1 .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 1,2-dihydro-5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .Physical And Chemical Properties Analysis

The compound is slightly soluble in water . It is incompatible with strong oxidizing agents . The compound should be stored at room temperature .Applications De Recherche Scientifique

Synthesis of Polyheterocyclic Compounds

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide and its derivatives are vital precursors in the synthesis of novel polyheterocyclic ring systems. Such compounds serve as building blocks for creating complex molecular structures, showcasing diverse chemical reactivity and potential for various applications in material science and pharmaceuticals. For instance, Abdel‐Latif et al. (2019) utilized a related compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, to construct new polyheterocyclic ring systems with potential antibacterial properties. This highlights the compound's significance in synthesizing biologically active molecules (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Role in Chemodivergent Synthesis

The compound is instrumental in chemodivergent synthesis processes, facilitating the creation of different chemical entities under varied reaction conditions. For example, Liu et al. (2019) described the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different conditions. The research underlines the compound's utility in generating diverse chemical structures, expanding the horizons of chemical synthesis and application (Liu et al., 2019).

Catalysis and Borylation Reactions

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide derivatives are crucial in catalytic and borylation reactions, pivotal in creating active pharmaceutical ingredients (APIs). Sanghavi et al. (2022) emphasized the importance of boronic acid and esters in API synthesis, utilizing palladium-catalyzed Suzuki–Miyaura borylation reactions. The study showcases the compound's role in forming intricate molecular structures with potential therapeutic benefits (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Enhancement of Chemical Properties

The compound's derivatives are instrumental in enhancing the chemical properties of various molecular structures. For instance, Meyer et al. (2012) discussed the selective palladation of a macrocyclic ligand at a bis(N-heterocyclic carbene) coordination pocket through transmetallation. This process underscores the compound's role in modifying and improving the chemical and physical properties of complex molecular frameworks, leading to novel applications and functional materials (Meyer, Dalebrook, & Wright, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

N-(6-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N3O/c10-5-1-2-7-14-6(4-16(7)3-5)15-8(17)9(11,12)13/h1-4H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYPVRDWQVLXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Br)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

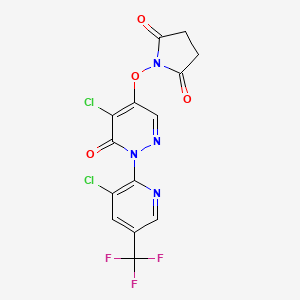

![N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2568119.png)

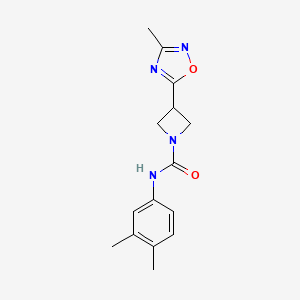

![N-(1-Cyanocyclobutyl)-3-[4-(3-methylphenyl)piperazin-1-YL]propanamide](/img/structure/B2568121.png)

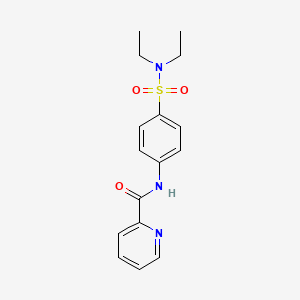

![4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2568125.png)

![6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2568132.png)